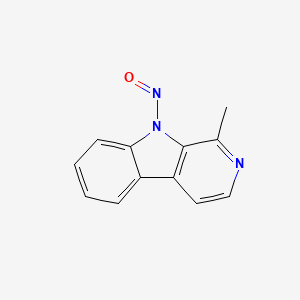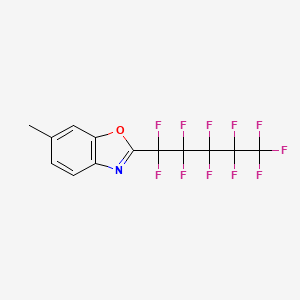![molecular formula C13H14BrN3O B14364824 3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile CAS No. 92026-12-5](/img/structure/B14364824.png)
3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile is an organic compound characterized by the presence of a brominated phenol group, a cyanoethyl group, and a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile typically involves multiple steps, starting with the bromination of a phenol derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of the nitrile group yields primary amines .
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitr
Eigenschaften
CAS-Nummer |
92026-12-5 |
|---|---|
Molekularformel |
C13H14BrN3O |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
3-[(5-bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C13H14BrN3O/c14-12-3-4-13(18)11(9-12)10-17(7-1-5-15)8-2-6-16/h3-4,9,18H,1-2,7-8,10H2 |
InChI-Schlüssel |
GNRFHYPOUPRTRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CN(CCC#N)CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


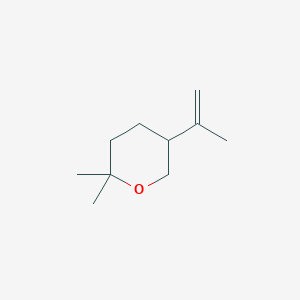
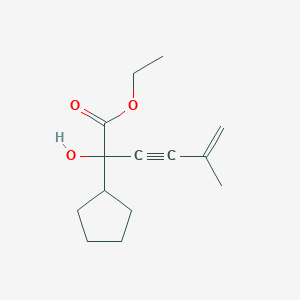
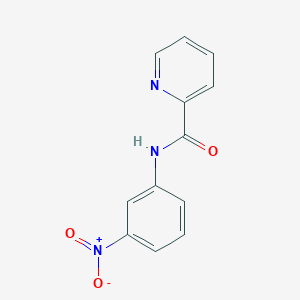
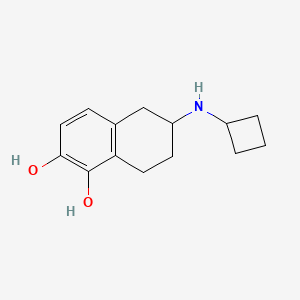

![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

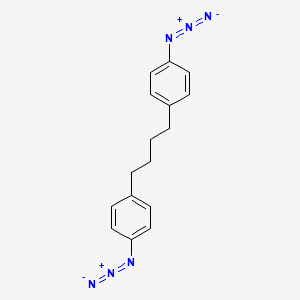
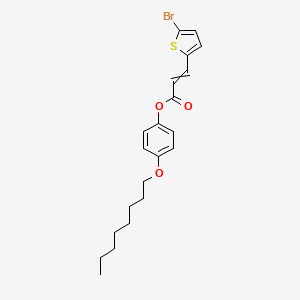
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
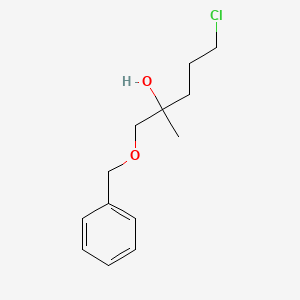
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
